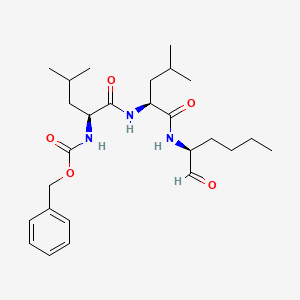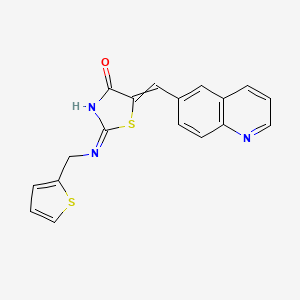![molecular formula C18H24N4O3S B10769133 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-H-1152 is a selective and potent inhibitor of Rho-associated protein kinase (ROCK), specifically ROCK2. It is a glycylated isoquinoline compound derived from the therapeutically important ROCK inhibitor HA-1077 (fasudil). Glycyl-H-1152 has shown potential in various scientific research applications, particularly in the field of tocolysis, where it has been identified as an inhibitor of uterine contractility .
Preparation Methods
The synthesis of Glycyl-H-1152 involves the glycylation of H-1152 dihydrochloride. The specific synthetic routes and reaction conditions for Glycyl-H-1152 are not widely detailed in the literature. it is known that the compound is available in various forms, including its hydrochloride salt, which is used for research purposes .
Chemical Reactions Analysis
Glycyl-H-1152 undergoes several types of chemical reactions, primarily involving its inhibitory action on various kinases. It inhibits ROCK2 with an IC50 value of 11.8 nM and also inhibits Aurora A, CAMKII, and PKG with IC50 values of 2.35, 2.57, and 3.26 μM, respectively . The compound exhibits higher selectivity compared to its precursor, H-1152 dihydrochloride .
Scientific Research Applications
Glycyl-H-1152 has been extensively studied for its potential in various scientific research applications:
Cell Adhesion and Proliferation: The compound plays a role in regulating cytoskeletal stability, cell adhesion, and proliferation, which are critical processes in cellular functions.
Smooth Muscle Contraction: Glycyl-H-1152 is involved in the regulation of smooth muscle contraction, which has implications in various physiological and pathological conditions.
Stem Cell Renewal: The compound has been shown to influence stem cell renewal, making it a valuable tool in stem cell research.
Mechanism of Action
Glycyl-H-1152 exerts its effects by selectively inhibiting ROCK2, a kinase that acts downstream of the G protein Rho to regulate cytoskeletal stability. By inhibiting ROCK2, Glycyl-H-1152 disrupts the signaling pathways involved in cell adhesion, proliferation, and smooth muscle contraction. The compound also inhibits other kinases such as Aurora A, CAMKII, and PKG, albeit with lower potency .
Comparison with Similar Compounds
Glycyl-H-1152 is unique in its high selectivity and potency as a ROCK2 inhibitor. It is derived from the ROCK inhibitor HA-1077 (fasudil) and exhibits better specificity. Compared to other ROCK inhibitors such as Y-27632 and HA-1077, Glycyl-H-1152 has superior potency . Similar compounds include:
Properties
Molecular Formula |
C18H24N4O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C18H24N4O3S/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3/t14-/m0/s1 |
InChI Key |
CMKMGFAUKPAOMG-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)
![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)

![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
![(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)

![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)
![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B10769123.png)
![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile](/img/structure/B10769146.png)
![disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate](/img/structure/B10769159.png)
